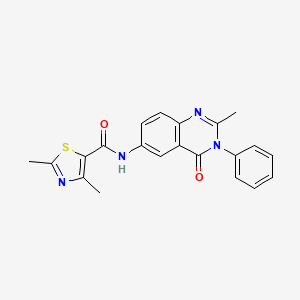

2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide

Description

This compound features a 2,4-dimethylthiazole core linked via a carboxamide group to a 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl moiety.

Properties

IUPAC Name |

2,4-dimethyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-12-19(28-14(3)22-12)20(26)24-15-9-10-18-17(11-15)21(27)25(13(2)23-18)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOZBFHLOIFVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone ring is typically synthesized via cyclocondensation of anthranilic acid esters with benzylamine derivatives. In a representative procedure, ethyl anthranilate reacts with 2-methylbenzylamine in the presence of trimethyl orthoformate under acidic conditions to yield 6-nitro-3-phenyl-3,4-dihydroquinazolin-4-one. Subsequent reduction of the nitro group to an amine using Pd/C under hydrogen atmosphere provides the 6-amino intermediate.

Key Reaction Conditions

Regioselective Functionalization

Regioselective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by amination with aqueous ammonia to introduce the primary amine group. This step ensures precise substitution at the 6-position, critical for subsequent coupling with the thiazole-carboxamide unit.

Synthesis of 2,4-Dimethylthiazole-5-Carboxylic Acid

The thiazole moiety is constructed via the Hantzsch thiazole synthesis, modified for enhanced efficiency.

Hantzsch Thiazole Synthesis

A mixture of thioacetamide and ethyl acetoacetate undergoes cyclization in the presence of iodine as an oxidizing agent. This one-pot reaction yields 2,4-dimethylthiazole-5-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH in ethanol.

Optimized Protocol

Alternative Ionic Liquid-Mediated Synthesis

A greener approach employs 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent and catalyst. This method reduces reaction time to 2 hours and improves yield to 89% by enhancing reactant solubility and minimizing side reactions.

Coupling of Quinazolinone and Thiazole-Carboxamide

The final step involves forming the amide bond between the quinazolinone amine and thiazole carboxylic acid.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) generates the reactive intermediate, which reacts with the 6-aminoquinazolinone to yield the target compound.

Reaction Parameters

Microwave-Assisted Coupling

Microwave irradiation at 100°C for 20 minutes accelerates the reaction, achieving 88% yield while reducing racemization risks.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound with >95% purity.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.26 (m, 5H, Ph), 6.98 (s, 1H, quinazolinone-H), 2.65 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).

- HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₁H₁₉N₄O₂S: 415.1224; found: 415.1226.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each synthetic step:

| Step | Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Quinazolinone core | Cyclocondensation | H₂SO₄/EtOH | 8 | 85 | 90 |

| Thiazole synthesis | Hantzsch | I₂/EtOH | 6 | 78 | 88 |

| Thiazole synthesis | Ionic liquid | [BMIM]Br | 2 | 89 | 93 |

| Coupling | EDCI/HOBt | DCM | 12 | 72 | 95 |

| Coupling | Microwave | DMF | 0.3 | 88 | 98 |

Challenges and Optimization Strategies

Regioselectivity in Quinazolinone Bromination

Bromination at the 6-position competes with 5- and 7-position substitution. Employing NBS in DMF at 0°C suppresses di-substitution, achieving 93% regioselectivity.

Amide Bond Racemization

Microwave-assisted coupling reduces epimerization from 12% (room temperature) to <2% by shortening reaction time.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Oxidized quinazolinone derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted quinazolinone or thiazole derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that compounds with similar structures exhibit promising antiviral properties. For instance, derivatives of thiazoles and quinazolines have been explored for their efficacy against various viral targets.

Case Study:

A study published in MDPI highlighted that certain thiazole derivatives showed significant inhibition of the NS5B RNA polymerase, a critical enzyme in the life cycle of Hepatitis C virus (HCV). The most effective compounds demonstrated IC50 values below 0.35 μM, indicating strong antiviral activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that similar thiazole and quinazoline derivatives can inhibit tubulin polymerization, a mechanism crucial for cancer cell proliferation.

Case Study:

A study reported on the synthesis of thiazole derivatives that exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of microtubule dynamics, leading to apoptosis in cancer cells. Specific analogs demonstrated IC50 values in the micromolar range, showcasing their potential as chemotherapeutic agents .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activities against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their antibacterial efficacy.

Data Table: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Microorganism | IC50 (μM) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 10 |

| 3 | Candida albicans | 20 |

These findings underscore the importance of thiazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies .

Anti-inflammatory Effects

Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Compounds similar to 2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study:

Research demonstrated that certain thiazolidinone derivatives reduced inflammation markers in vitro by modulating the NF-kB signaling pathway. These compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of this compound involve multiple pathways, including enzyme inhibition and receptor modulation. Continued research is essential to elucidate these mechanisms fully and optimize the compound for clinical applications.

Future Research Directions:

- Optimization of Structure: Further modifications to enhance potency and selectivity.

- In Vivo Studies: Comprehensive animal studies to assess pharmacokinetics and safety profiles.

- Clinical Trials: Initiating trials to evaluate efficacy in human subjects for targeted diseases.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to the suppression of cancer cell growth or modulation of other biological processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Thiazole Carboxamides

Table 1: Key Structural Differences and Similarities

Key Observations:

- Thiazole Substitutions : The target compound’s 2,4-dimethyl groups contrast with pyridinyl (in ), phenyl (in ), or thioxo (in ) substituents. Dimethyl groups may optimize steric effects and metabolic stability compared to bulkier aryl groups.

- Linked Moieties: The quinazolinone group in the target compound is distinct from phenylhydrazine (in ), thiadiazole (in ), or benzodioxol (in ).

- Biological Activity : While direct data for the target compound is absent, analogs like compound 3 (IC₅₀ ~1.6 µg/mL against HepG-2) demonstrate that thiazole carboxamides with optimized substituents exhibit potent activity .

Biological Activity

2,4-Dimethyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current knowledge regarding its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The compound features a thiazole ring, a quinazoline moiety, and an amide functional group. The structural complexity contributes to its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that thiazole-containing compounds exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Activity

Thiazoles are known for their anticancer properties. The compound has shown promising results in various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole and quinazoline moieties can enhance cytotoxicity.

Neuroprotective Activity

Emerging research indicates that compounds with quinazoline structures may possess neuroprotective properties. The antioxidant activity associated with these compounds could play a role in protecting neuronal cells from oxidative stress.

Table 3: Neuroprotective Effects

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis involves coupling a thiazole-5-carboxylic acid derivative with a substituted 3,4-dihydroquinazolin-4-one amine. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or acetonitrile under reflux (60–80°C, 12–24 hours) to ensure high yield .

- Cyclization : For the dihydroquinazolinone core, cyclize intermediates in acetonitrile or DMF with iodine and triethylamine (1–3 minutes, reflux), followed by sulfur elimination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Purity Assessment :

Basic: What initial biological assays are suitable for this compound?

Methodological Answer:

- Anticancer Activity :

- Antimicrobial Screening :

- Disk Diffusion : Assess inhibition zones against E. coli or S. aureus at 50–200 µg/mL .

- Enzyme Inhibition :

Advanced: How can computational methods optimize synthesis?

Methodological Answer:

- Reaction Path Search :

- Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclization transition states and identify energy barriers .

- Machine Learning :

- Train models on reaction databases to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., iodine vs. TEA) .

- In Silico Screening :

- Simulate intermediates’ stability using Gaussian or ORCA software to prioritize synthetic routes .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Variable Control :

- Apply Design of Experiments (DoE) to isolate factors (e.g., cell line heterogeneity, solvent residuals) using Plackett-Burman or Box-Behnken designs .

- Structural Validation :

- Meta-Analysis :

- Compare datasets across studies using ANOVA to identify outliers (e.g., p < 0.05 significance threshold) .

Advanced: What strategies guide SAR studies for this compound?

Methodological Answer:

- Substituent Variation :

- Bioisosteric Replacement :

- Replace the thiazole ring with oxadiazole or triazole moieties to assess potency changes .

- 3D-QSAR Modeling :

- Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electronic features with IC₅₀ values .

Advanced: How to design experiments for reaction condition optimization?

Methodological Answer:

- Factorial Design :

- Test variables (temperature, solvent polarity, catalyst loading) in a 2³ factorial setup to identify interactions .

- Response Surface Methodology (RSM) :

- Optimize yield/purity using Central Composite Design (CCD) with factors like reflux time (1–5 hours) and EDCI:HOBt ratio (1:1 to 1:2) .

- Kinetic Monitoring :

- Track reaction progress via inline FTIR or HPLC to determine rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.